REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:10]2[N:14]3[N:15]=[C:16]([Cl:26])[CH:17]=[C:18]([CH2:19][N:20]4[CH2:25][CH2:24][O:23][CH2:22][CH2:21]4)[C:13]3=[N:12][C:11]=2[CH3:27])O)=[C:4]([F:28])[CH:3]=1.ClCCCl.C([SiH](CC)CC)C.FC(F)(F)C(O)=O>CO>[Cl:26][C:16]1[CH:17]=[C:18]([CH2:19][N:20]2[CH2:21][CH2:22][O:23][CH2:24][CH2:25]2)[C:13]2[N:14]([C:10]([CH2:8][C:5]3[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=3[F:28])=[C:11]([CH3:27])[N:12]=2)[N:15]=1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C(O)C1=C(N=C2N1N=C(C=C2CN2CCOCC2)Cl)C)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
0.57 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
CUSTOM
|
Details
|
reaction in vacuo
|
Type
|
WASH
|
Details
|
Elute with methanol
|
Type
|
CUSTOM
|
Details
|
to remove non-basic impurities
|
Type
|
WASH
|
Details
|
Elute with 2 M ammonia in methanol
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=2N(N1)C(=C(N2)C)CC2=C(C=C(C=C2)Cl)F)CN2CCOCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.36 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |